Unique OXPHOS Inhibition Differentiates Zelkovamycin from Argyrin A and Argyrin B
Zelkovamycin is an OXPHOS inhibitor within the argyrin family, whereas argyrin A and argyrin B—the canonical members of this class—exert their anticancer effects primarily through proteasome inhibition or elongation factor G targeting, with no reported OXPHOS activity [1]. In mitochondrial respiration assays using HCT116 colorectal cancer cells, zelkovamycin treatment (concentration range not explicitly specified in abstract but described as OXPHOS inhibitory) led to increased lactate production and decreased mitochondrial oxygen consumption rates, indicative of a metabolic switch from oxidative phosphorylation to glycolysis [1]. This OXPHOS inhibitory phenotype is uniquely attributed to zelkovamycin among the argyrin natural product family, establishing it as a mechanistically distinct chemical probe for investigating cancer cell metabolism and a potential starting point for OXPHOS-targeted therapeutics [1].
| Evidence Dimension | OXPHOS inhibitory activity (qualitative mechanism assignment) |
|---|---|
| Target Compound Data | OXPHOS inhibition confirmed (increased lactate production, decreased oxygen consumption rate in HCT116 cells) |
| Comparator Or Baseline | Argyrin A and argyrin B: no OXPHOS inhibition reported; mechanism assigned to proteasome inhibition / elongation factor G |
| Quantified Difference | Mechanistic divergence: OXPHOS inhibitor (zelkovamycin) vs. non-OXPHOS inhibitors (argyrin A/B) |
| Conditions | HCT116 colorectal cancer cell line; mitochondrial respiration assays |
Why This Matters
This mechanistic uniqueness prevents functional substitution with other commercially available argyrins for OXPHOS-focused research programs.
- [1] Krahn D, Heilmann G, Vogel FCE, Papadopoulos C, Zweerink S, Kaschani F, et al. Zelkovamycin is an OXPHOS inhibitory member of the argyrin natural product family. Chemistry. 2020 Jul 14;26(39):8524-8531. PMID: 32250484; PMCID: PMC7383741. View Source
